molecular formula C11H16N2 B1493112 4-(2-Methylphenyl)pyrrolidin-3-amine CAS No. 1782204-72-1

4-(2-Methylphenyl)pyrrolidin-3-amine

Cat. No.: B1493112
CAS No.: 1782204-72-1
M. Wt: 176.26 g/mol
InChI Key: OAYRXZQFIGUTCS-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)pyrrolidin-3-amine is a chemical compound characterized by a pyrrolidine ring substituted with an o-tolyl group at the fourth position and an amine group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylphenyl)pyrrolidin-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-toluidine with a suitable aldehyde or ketone to form an intermediate, which then undergoes cyclization to yield the desired pyrrolidine derivative. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylphenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed for aromatic substitutions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(2-Methylphenyl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the o-tolyl substitution.

    Pyrrolidin-2-one: A related compound with a carbonyl group at the second position.

    o-Toluidine: The aromatic amine precursor used in the synthesis of 4-(2-Methylphenyl)pyrrolidin-3-amine.

Uniqueness: this compound is unique due to the presence of both the pyrrolidine ring and the o-tolyl group, which confer specific chemical and biological properties not found in simpler analogs. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1782204-72-1

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-(2-methylphenyl)pyrrolidin-3-amine

InChI

InChI=1S/C11H16N2/c1-8-4-2-3-5-9(8)10-6-13-7-11(10)12/h2-5,10-11,13H,6-7,12H2,1H3

InChI Key

OAYRXZQFIGUTCS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2CNCC2N

Canonical SMILES

CC1=CC=CC=C1C2CNCC2N

Origin of Product

United States

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